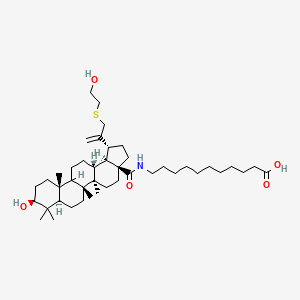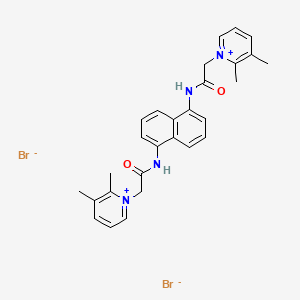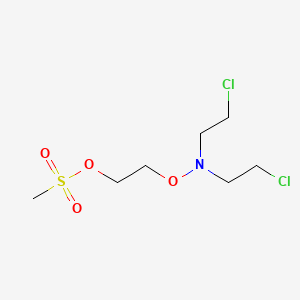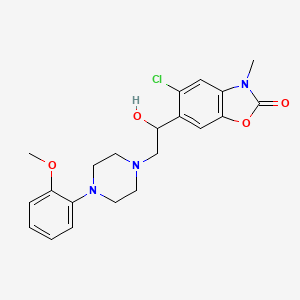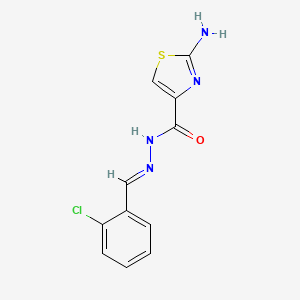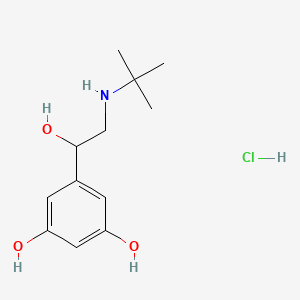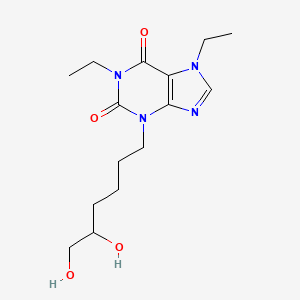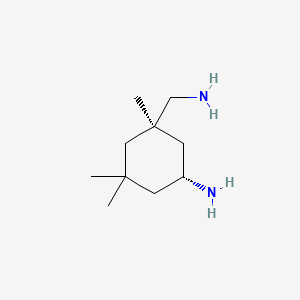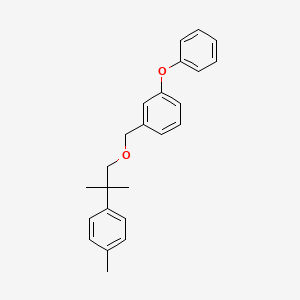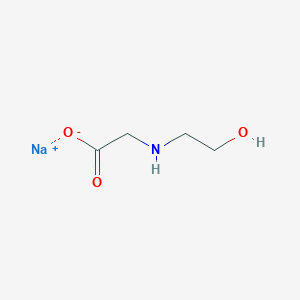
2(1H)-Pyridinone, 3-((2E)-3-phenyl-1-(phenylmethoxy)-1-(trifluoromethyl)-2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Pyridinone, 3-((2E)-3-phenyl-1-(phenylmethoxy)-1-(trifluoromethyl)-2-propenyl)- is a complex organic compound featuring a pyridinone core substituted with a phenylmethoxy group, a trifluoromethyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 3-((2E)-3-phenyl-1-(phenylmethoxy)-1-(trifluoromethyl)-2-propenyl)- typically involves multi-step organic reactions. One common approach is the condensation of a pyridinone derivative with a trifluoromethylated propenyl intermediate. The reaction conditions often include the use of strong bases or acids to facilitate the formation of the desired product. Solvents such as dichloromethane or toluene are commonly used to dissolve the reactants and control the reaction environment.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the reaction conditions and minimize the production of by-products. The use of catalysts and advanced purification methods, such as chromatography, can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinone, 3-((2E)-3-phenyl-1-(phenylmethoxy)-1-(trifluoromethyl)-2-propenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The phenylmethoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2(1H)-Pyridinone, 3-((2E)-3-phenyl-1-(phenylmethoxy)-1-(trifluoromethyl)-2-propenyl)- has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its unique structural features make it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: The compound’s potential therapeutic properties are being explored for the development of new drugs, particularly in the areas of anti-inflammatory and anticancer research.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinone, 3-((2E)-3-phenyl-1-(phenylmethoxy)-1-(trifluoromethyl)-2-propenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and exhibit similar chemical reactivity and stability.
Phenylmethoxy derivatives: Compounds with phenylmethoxy groups have comparable structural features and can undergo similar chemical transformations.
Pyridinone analogs: Other pyridinone derivatives may have different substituents but share the core pyridinone structure.
Uniqueness
2(1H)-Pyridinone, 3-((2E)-3-phenyl-1-(phenylmethoxy)-1-(trifluoromethyl)-2-propenyl)- is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both the trifluoromethyl and phenylmethoxy groups enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
335665-50-4 |
|---|---|
Molecular Formula |
C22H18F3NO2 |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
3-[(E,2S)-1,1,1-trifluoro-4-phenyl-2-phenylmethoxybut-3-en-2-yl]-1H-pyridin-2-one |
InChI |
InChI=1S/C22H18F3NO2/c23-22(24,25)21(19-12-7-15-26-20(19)27,14-13-17-8-3-1-4-9-17)28-16-18-10-5-2-6-11-18/h1-15H,16H2,(H,26,27)/b14-13+/t21-/m0/s1 |
InChI Key |
SRJQGWRGTNXGQP-ARKBFRDHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@@](/C=C/C2=CC=CC=C2)(C3=CC=CNC3=O)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)COC(C=CC2=CC=CC=C2)(C3=CC=CNC3=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


